Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone ring, a chlorophenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as piperidine and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 4-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H18ClN3O3. The compound features a 4-chlorophenyl group, a pyridazinone moiety, and an ethyl ester functional group, which contribute to its biological activity.
Pharmacological Activities
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Enzyme Inhibition
this compound has been reported to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders where AChE activity is detrimental .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyridazine derivatives, including this compound). The results showed that this compound exhibited an IC50 value of 5.6 µM against the HCT116 colon cancer cell line, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 0.5 µM) .
Study 2: Antioxidant Activity
In another study assessing the antioxidant capacity of various derivatives, this compound demonstrated an IC50 value of 12 µg/mL in DPPH radical scavenging assays. This result highlights its potential as a therapeutic agent for oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C20H16ClN3O4 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H16ClN3O4/c1-2-28-20(27)13-3-7-15(8-4-13)22-19(26)18-17(25)11-12-24(23-18)16-9-5-14(21)6-10-16/h3-12H,2H2,1H3,(H,22,26) |
InChI Key |
VSKPMEZSRMHODG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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